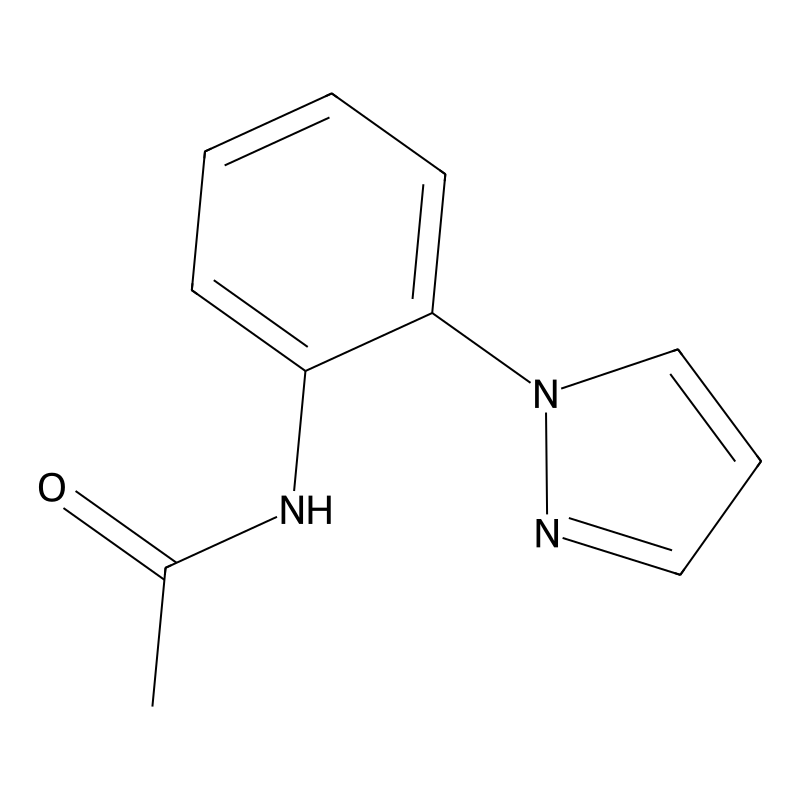

N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide is an organic compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further linked to an acetamide functional group. The molecular formula for this compound is , and its structure features a central pyrazole moiety that contributes to its chemical reactivity and biological activity. The compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of new therapeutic agents.

- Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, typically using sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution: The aromatic rings in the compound may undergo electrophilic substitution reactions, such as nitration using a mixture of nitric acid and sulfuric acid.

Research indicates that N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide exhibits promising biological activities. The presence of the pyrazole ring is associated with various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. Studies have shown that derivatives of this compound can interact with multiple biological targets, making it a candidate for drug development .

The synthesis of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide typically involves several steps:

- Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Attachment of the Phenyl Group: The pyrazole derivative is reacted with a halogenated phenyl compound in the presence of a base to form a phenyl-pyrazole intermediate.

- Formation of the Acetamide: The final step involves the reaction of the phenyl-pyrazole intermediate with acetic anhydride or acetyl chloride to yield N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide .

N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide has potential applications in various fields:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammation and cancer.

- Chemical Research: It serves as a building block for synthesizing more complex molecules and studying new reaction mechanisms.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests or pathogens .

Studies on N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide have focused on its interactions with biological macromolecules. For instance, it has been evaluated for binding affinity to specific proteins involved in disease pathways. These interaction studies help elucidate its mechanism of action and guide modifications to enhance efficacy and selectivity .

Several compounds share structural similarities with N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | Structure | Contains chlorine substituent, which may enhance biological activity. |

| N-(4-Methylphenyl)-2-(1H-pyrazol-1-yl)acetamide | Structure | Methyl group on para position may affect lipophilicity and binding affinity. |

| 2-(4-Fluorophenyl)-N-(1H-pyrazol-5-yl)acetamide | Structure | Fluorine substituent can influence metabolic stability and bioavailability. |

Uniqueness

N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide is unique due to its specific arrangement of functional groups, particularly the positioning of the pyrazole ring relative to the acetamide moiety. This arrangement can significantly influence its pharmacokinetic properties compared to its analogs, potentially leading to different therapeutic outcomes .

By understanding these aspects of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide, researchers can better explore its potential applications in drug development and other scientific fields.